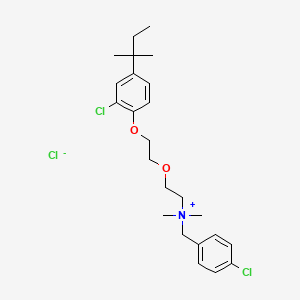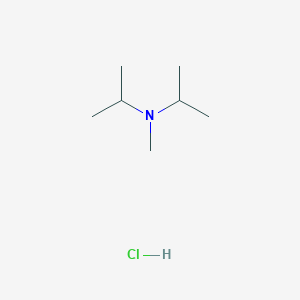
Diisopropylmethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropylmethylamine hydrochloride is a chemical compound with the molecular formula C8H19NCl. It is a derivative of diisopropylmethylamine, where the amine group is protonated to form a hydrochloride salt. This compound is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Diisopropylmethylamine hydrochloride can be synthesized through the reaction of diisopropylmethylamine with hydrochloric acid. The reaction typically involves mixing the amine with an aqueous solution of hydrochloric acid, resulting in the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of reactors and purification steps to ensure the quality and purity of the final product.
化学反応の分析
Types of Reactions: Diisopropylmethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can be used to convert the compound to its free base form.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and strong bases are employed.
Major Products Formed:
Oxidation: Diisopropylmethylamine oxide.
Reduction: Diisopropylmethylamine.
Substitution: Various substituted amine derivatives.
科学的研究の応用
Diisopropylmethylamine hydrochloride is used in several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is used in biochemical assays and as a stabilizer for biological samples.
Medicine: It is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: this compound is employed in the production of surfactants and other industrial chemicals.
作用機序
The mechanism by which diisopropylmethylamine hydrochloride exerts its effects depends on its application. In organic synthesis, it acts as a base, facilitating nucleophilic attacks on electrophilic centers. In biochemical assays, it stabilizes proteins and enzymes by maintaining the pH of the solution.
Molecular Targets and Pathways Involved:
Organic Synthesis: Targets electrophilic centers in organic molecules.
Biochemical Assays: Interacts with proteins and enzymes to maintain structural integrity.
類似化合物との比較
Triethylamine: Used as a base in organic synthesis.
特性
分子式 |
C7H18ClN |
|---|---|
分子量 |
151.68 g/mol |
IUPAC名 |
N-methyl-N-propan-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-6(2)8(5)7(3)4;/h6-7H,1-5H3;1H |
InChIキー |
GCCWAZLCTWKRNK-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C)C(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


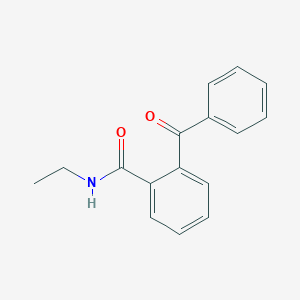
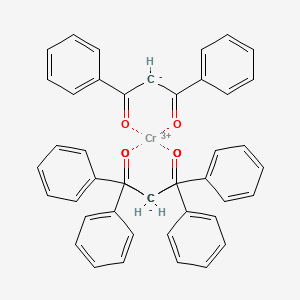
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)

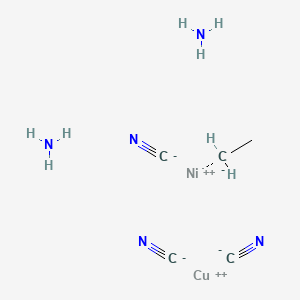
![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)
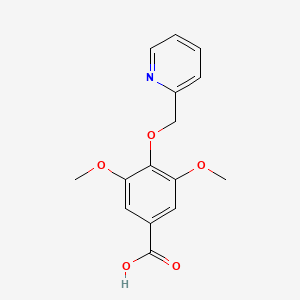
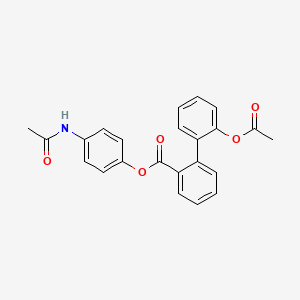
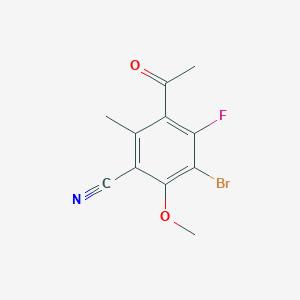
![Dichloro-[2-[3,5,7,9,11,13,15-heptakis[2-[dichloro(methyl)silyl]ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]-methylsilane](/img/structure/B15348236.png)
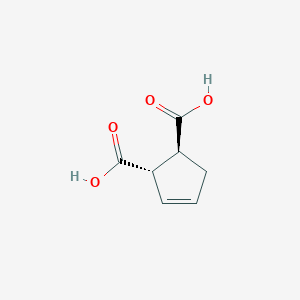
![(trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol](/img/structure/B15348254.png)
